molecular formula C18H25ClN2O2 B2794658 N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride CAS No. 2418669-88-0

N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride

Cat. No. B2794658
CAS RN: 2418669-88-0
M. Wt: 336.86
InChI Key: QTLGEQKLGKQTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide; hydrochloride, also known as AOA, is a chemical compound that has gained attention in recent years due to its potential in scientific research. AOA is a small molecule that has been shown to have promising properties in the field of cancer research, as well as other areas of biomedical research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Various N-heterocyclic compounds, including those similar in structure to N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide hydrochloride, have been synthesized and evaluated for their biological activities, such as inhibitors of platelet aggregation (Okuda et al., 2011).
  • The synthesis and characterization of related benzamide compounds have been conducted, focusing on their structural properties and potential biological activities. For instance, compounds with antibacterial activity against gram-positive and gram-negative bacteria were successfully synthesized and characterized using various spectroscopic techniques (Adam et al., 2016).

Potential for Drug Discovery and Development

  • Benzamide derivatives have been synthesized and assessed for their bactericidal activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in developing new antimicrobial agents (Zadrazilova et al., 2015).
  • Novel benzamide compounds have been explored for their antiproliferative activity, particularly against cancer cell lines, indicating the significance of benzamide derivatives in cancer research and potential treatments (Youssef et al., 2020).

Innovative Synthesis Methods and Applications

  • Research has delved into innovative synthesis methods, such as ultrasound-assisted synthesis of benzamide derivatives, highlighting the continuous evolution of synthetic techniques aimed at enhancing the efficacy and potential applications of such compounds in fields like tuberculosis treatment (Nimbalkar et al., 2018).
  • Benzamide derivatives have also been noted for their unique properties, such as aggregation-enhanced emission and responsiveness to multiple stimuli, opening up possibilities for their use in advanced materials and sensing technologies (Srivastava et al., 2017).

properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c19-18(9-11-22-12-10-18)13-20-17(21)16-7-5-15(6-8-16)14-3-1-2-4-14;/h3,5-8H,1-2,4,9-13,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLGEQKLGKQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)C(=O)NCC3(CCOCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.